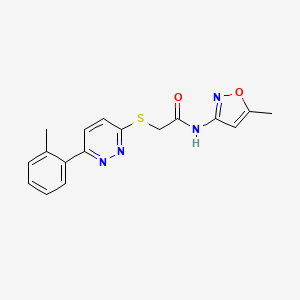

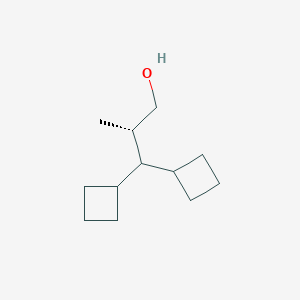

![molecular formula C15H14N2O2S B2665137 3-(3,4-二甲基苄基)噻吩[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1255787-77-9](/img/structure/B2665137.png)

3-(3,4-二甲基苄基)噻吩[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thienopyrimidine derivatives, such as “3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, hold a unique place among fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . Thienopyrimidine derivatives have various biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines is similar to that of purines, making them an attractive structural feature in the production of pharmaceutical drugs . The electronic delocalization stops on N14 and is not conjugated with the phenyl group .Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidines are diverse. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines are influenced by their molecular structure. For instance, the molar absorption coefficient of the lowest-energy band maximum increases significantly when going from ThiaHX to ThiathioHX .科学研究应用

合成与药理作用

嘧啶是具有显着药理作用的芳香杂环化合物,包括抗炎、抗菌、抗病毒和抗癌活性。它们的合成方法、抗炎作用和构效关系(SAR)已被广泛研究,为开发具有最小毒性的新型嘧啶作为治疗剂提供了见解 (Rashid 等人,2021 年)。此外,基于嘧啶的支架已显示出显着的抗癌潜力,具有不同的机制,表明与各种酶、靶标和受体的相互作用 (Kaur 等人,2014 年)。

催化和生物物理应用

嘧啶及其衍生物的作用延伸到酶催化和生物物理应用中。例如,嘧啶参与酶促脱羧过程,有助于理解这些关键生物反应背后的机制 (Jordan & Patel,2013 年)。此外,嘧啶附着的光学传感器展示了这些化合物在开发用于生物和医学应用的传感材料中的效用 (Jindal & Kaur,2021 年)。

新型支架的合成

吡喃嘧啶支架的研究突出了它们在医药和制药行业中的重要性,这是由于生物利用度和广泛的合成应用。该领域专注于使用杂化催化剂合成 5H-吡喃[2,3-d]嘧啶支架,强调需要具有增强活性的新型类似物 (Parmar 等人,2023 年)。

光电材料

已探索将嘧啶片段整合到 π 扩展共轭体系中以创建新型光电材料。这些材料在发光小分子、螯合物和其他电子设备中具有潜在应用,表明嘧啶衍生物在材料科学中的多功能性 (Lipunova 等人,2018 年)。

作用机制

未来方向

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities. Their structural similarity to purines makes them an attractive scaffold in drug development . Future research could focus on exploring their potential in various therapeutic applications, particularly as inhibitors of key enzymes in disease pathways .

属性

IUPAC Name |

3-[(3,4-dimethylphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-9-3-4-11(7-10(9)2)8-17-14(18)13-12(5-6-20-13)16-15(17)19/h3-7H,8H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBZQWICQRGSNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

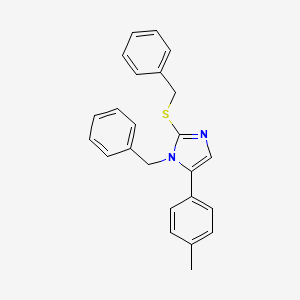

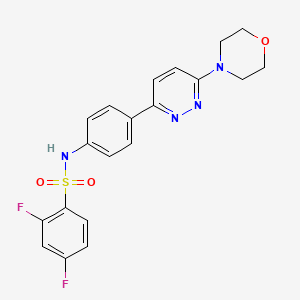

![7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2665062.png)

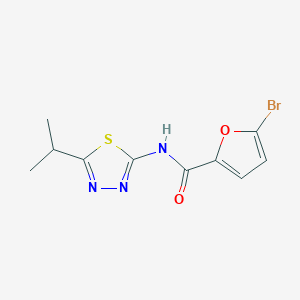

![4-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2665064.png)

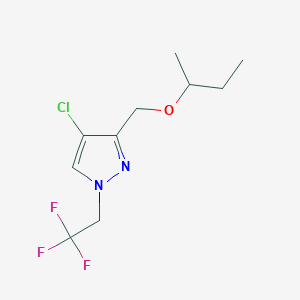

![7-methyl-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2665065.png)

![4-(2-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2665066.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2665068.png)

![6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol](/img/structure/B2665069.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2665073.png)